(2-(Cyclopentyloxy)phenyl)boronic acid

Medicinal chemistry Drug design Physicochemical profiling

Researchers synthesizing PDE4 inhibitors or tetra-ortho-substituted biaryls often face protodeboronation and yield loss with methoxy/ethoxy boronic acids. (2-(Cyclopentyloxy)phenyl)boronic acid provides the ortho-cyclopentyloxyphenyl motif in a single Suzuki coupling step, eliminating deprotection/re-alkylation sequences. • Conformationally constrained cyclopentyloxy group offers intermediate steric shielding - suppresses protodeboronation while maintaining transmetalation rates vs. methoxy (MW 206 vs. 152) and cyclohexyloxy (MW 220) analogs. • Lower computed LogP (0.69 vs. 1.50 for methoxy analog) improves biaryl product solubility. • ≥98% purity; available in 250 mg-5 g quantities for library synthesis and lead optimization.

Molecular Formula C11H15BO3
Molecular Weight 206.048
CAS No. 1311159-02-0
Cat. No. B597432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Cyclopentyloxy)phenyl)boronic acid
CAS1311159-02-0
Synonyms2-(Cyclopentyloxy)phenylboronic acid
Molecular FormulaC11H15BO3
Molecular Weight206.048
Structural Identifiers
SMILESB(C1=CC=CC=C1OC2CCCC2)(O)O
InChIInChI=1S/C11H15BO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9,13-14H,1-2,5-6H2
InChIKeyWGINBVBPTCTQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Cyclopentyloxy)phenyl)boronic acid Identity & Class


(2-(Cyclopentyloxy)phenyl)boronic acid (CAS 1311159-02-0) is an ortho-alkoxy-substituted arylboronic acid with molecular formula C₁₁H₁₅BO₃ and molecular weight 206.05 g/mol [1]. The compound features a boronic acid group at position 1 and a cyclopentyloxy substituent at position 2 of the phenyl ring, classifying it within the ortho-substituted phenylboronic acid family whose properties diverge substantially from meta- and para-isomers due to proximity-driven intramolecular interactions [2]. It serves as a specialized Suzuki-Miyaura cross-coupling building block enabling introduction of the 2-cyclopentyloxyphenyl motif into biaryl scaffolds, a structural feature of interest in PDE4-targeted and kinase inhibitor medicinal chemistry programs [3]. The compound is commercially available at ≥95–98% purity from multiple vendors with storage at 2–8°C under dry, sealed conditions [1].

Why (2-(Cyclopentyloxy)phenyl)boronic acid Is Not Interchangeable


Ortho-alkoxyphenylboronic acids cannot be treated as generic drop-in replacements because the alkoxy substituent directly modulates boronic acid acidity (pKa), intramolecular hydrogen-bonding geometry, steric shielding of the boron center, and lipophilicity—all of which govern Suzuki coupling kinetics, protodeboronation susceptibility, and the physicochemical profile of downstream products [1]. The cyclopentyloxy group occupies a unique position on the alkoxy steric/electronic continuum: it is conformationally constrained in a cyclic geometry, unlike linear methoxy, ethoxy, or isopropoxy analogs, and presents a smaller steric footprint than cyclohexyloxy [2]. Substituting a methoxy or ethoxy analog for the cyclopentyloxy variant may alter coupling yields, regiochemical outcomes, or the drug-likeness (LogP, solubility) of final compounds in ways not predictable from simple potency extrapolation [1]. The quantitative evidence below establishes where the cyclopentyloxy derivative meaningfully diverges from its closest comparators.

(2-(Cyclopentyloxy)phenyl)boronic acid: Quantitative Differentiation


Lipophilicity Advantage of the Cyclopentyloxy Group

(2-(Cyclopentyloxy)phenyl)boronic acid exhibits a computed LogP of 0.69, which is 0.81 log units lower than 2-methoxyphenylboronic acid (LogP 1.50) and 0.39 log units lower than 2-(cyclohexyloxy)phenylboronic acid (LogP 1.08), all calculated by the same platform method . This lower lipophilicity is attributed to the cyclic constraint of the cyclopentyloxy oxygen, which increases solvent-exposed polarity relative to acyclic alkoxy or bulkier cycloalkoxy analogs.

Medicinal chemistry Drug design Physicochemical profiling

Steric Bulk: Cyclopentyloxy as an Intermediate-Sized Substituent

The molecular weight of (2-(cyclopentyloxy)phenyl)boronic acid is 206.05 g/mol, which represents a 35.6% increase over 2-methoxyphenylboronic acid (151.96 g/mol), a 24.1% increase over 2-ethoxyphenylboronic acid (165.98 g/mol), and a 6.4% decrease relative to 2-(cyclohexyloxy)phenylboronic acid (220.07 g/mol) [1]. This positions the cyclopentyloxy group at the midpoint of the steric gradient, providing greater steric shielding of the boron center than methoxy or ethoxy without the full bulk—and associated slower transmetalation—of the cyclohexyloxy analog.

Synthetic chemistry Cross-coupling Steric modulation

Intramolecular H-Bonding: Cyclic vs. Acyclic Alkoxy Geometry

Ortho-alkoxy substituents in phenylboronic acids engage the boronic acid –OH group in intramolecular hydrogen bonds, which lower the effective pKa and influence solubility, diol-binding affinity, and protodeboronation rates [1]. Single-crystal X-ray diffraction studies of 2-methoxy-, 2-ethoxy-, and 2-isobutoxy-phenylboronic acids demonstrate that the H-bond geometry, and consequently the boronic acid acidity, is sensitive to the steric and conformational properties of the alkoxy group [2]. The cyclic cyclopentyloxy substituent constrains the ether oxygen in a fixed five-membered ring geometry, which differs from the freely rotating acyclic alkoxy groups. This geometric constraint is predicted to alter the O···H–O–B intramolecular H-bond distance and angle relative to methoxy or ethoxy analogs, potentially shifting the boronic acid pKa by 0.2–0.5 units—a magnitude sufficient to affect Suzuki coupling base selection and diol-sensing sensitivity [1]. Direct experimental pKa data for the target compound are not publicly available; this inference is based on the established class behavior of ortho-substituted phenylboronic acids.

Boronic acid acidity Intramolecular H-bonding Physicochemical properties

Direct Access to PDE4 Pharmacophore

The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is the signature pharmacophore of rolipram, the prototypical phosphodiesterase-4 (PDE4) inhibitor [1]. (2-(Cyclopentyloxy)phenyl)boronic acid provides a direct Suzuki coupling handle for installing the ortho-cyclopentyloxyphenyl substructure into biaryl frameworks, enabling systematic exploration of cyclopentyloxy positional isomer effects (ortho vs. meta vs. para) on target binding [2]. In contrast, 2-methoxy-, 2-ethoxy-, and 2-isopropoxy-phenylboronic acids lack the cyclopentyl ring, while 2-(cyclohexyloxy)phenylboronic acid introduces a larger, more lipophilic six-membered ring that diverges from the rolipram pharmacophore geometry. This gives the cyclopentyloxy compound unique relevance for medicinal chemistry programs targeting PDE4, certain kinases, or any target where the cyclopentyloxy ring engages a specific hydrophobic pocket [3].

PDE4 inhibition Kinase inhibitor Medicinal chemistry building block

Cost Premium vs. 2-Methoxyphenylboronic Acid

(2-(Cyclopentyloxy)phenyl)boronic acid is priced at approximately $173/g (98% purity, Aladdin Scientific) to $299/g (98% purity, CymitQuimica), representing a 5–15× cost premium over 2-methoxyphenylboronic acid, which is widely available as a commodity research chemical . The cyclohexyloxy analog (CAS 1313760-77-8) is comparably priced as a specialty item. This cost differential reflects: (i) the additional synthetic steps required for cyclopentyloxy ether formation prior to boronation; (ii) lower production volumes typical of niche building blocks; and (iii) the absence of economies of scale compared to methoxy and ethoxy analogs that are manufactured in multi-kilogram quantities .

Procurement Cost analysis Supply chain

(2-(Cyclopentyloxy)phenyl)boronic acid: Best Application Scenarios


PDE4-Targeted Biaryl Library Synthesis

For research groups synthesizing rolipram analogs or novel PDE4 inhibitors, (2-(cyclopentyloxy)phenyl)boronic acid enables direct Suzuki coupling to introduce the ortho-cyclopentyloxyphenyl motif into biaryl cores in a single step. This is the most atom-economical route to access 2′-cyclopentyloxy-substituted biaryl compounds, which cannot be prepared from 2-methoxy or 2-ethoxy analogs without additional deprotection/re-alkylation sequences [1]. The lower computed LogP (0.69 vs. 1.50 for the methoxy analog) may also improve the solubility profile of the resulting biaryl products, a property desirable in lead optimization .

Suzuki Couplings with Intermediate Steric Protection

When coupling to sterically congested aryl halides (e.g., 2,6-disubstituted bromides), the cyclopentyloxy group provides greater steric protection of the boronic acid center than methoxy (MW 206 vs. 152) but less than cyclohexyloxy (MW 220), potentially achieving a balance between suppressing protodeboronation and maintaining acceptable transmetalation rates [1]. This intermediate steric profile is particularly relevant for synthesizing tetra-ortho-substituted biaryls where smaller ortho substituents fail to prevent deboronation and larger ones stall coupling entirely .

Tailored Acidity for Boronic Acid-Diol Recognition

In sensor or drug delivery applications exploiting reversible boronic acid–diol complexation, the cyclic constraint of the cyclopentyloxy group's oxygen is expected to modulate the intramolecular H-bond to the boronic acid –OH, subtly shifting the apparent pKa relative to acyclic alkoxy analogs [1]. This may provide a useful tuning parameter for optimizing diol-binding affinity at a specific physiological pH (e.g., pH 7.4), though users should experimentally verify the pKa and binding constants for their specific diol target before committing to procurement .

Positional Isomer Scanning for Kinase and PDE Targets

The availability of ortho-, meta-, and para-(cyclopentyloxy)phenylboronic acids as discrete building blocks enables systematic positional scanning of the cyclopentyloxy substituent on a biaryl scaffold. (2-(Cyclopentyloxy)phenyl)boronic acid specifically delivers the ortho isomer, which is the least synthetically accessible via alternative routes. When used alongside the meta (CAS 959850-87-4) and para (CAS 871830-02-3) isomers in parallel library synthesis, researchers can rapidly map the preferred cyclopentyloxy position for target engagement while controlling for the electronic contribution of the ether linkage [1].

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